1,3-Dimethyl-3-phenylbutyl isobutyrate

Fragrance chemistry Volatility profiling Formulation stability

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8; also known as 4-Methyl-4-phenyl-2-pentyl isobutyrate) is a synthetic ester compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol. It belongs to the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid of 1–4 carbon chain length.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 93981-81-8
Cat. No. B12687049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-3-phenylbutyl isobutyrate
CAS93981-81-8
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC(C)CC(C)(C)C1=CC=CC=C1
InChIInChI=1S/C16H24O2/c1-12(2)15(17)18-13(3)11-16(4,5)14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3
InChIKeySEVWLTKTZSJZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8): Procurement-Grade Synthetic Fragrance Ester Technical Baseline


1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8; also known as 4-Methyl-4-phenyl-2-pentyl isobutyrate) is a synthetic ester compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol [1]. It belongs to the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid of 1–4 carbon chain length [2]. The compound is listed in the Japanese Existing Chemical Substances inventory (MITI Number 3-1045) and is classified as a general chemical substance with an annual manufacturing/import volume in Japan of 1 to <1,000 metric tons as of 2023 [3]. Its primary industrial application is as a synthetic fragrance ingredient .

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8): Why In-Class Ester Substitution Is Not Straightforward


1,3-Dimethyl-3-phenylbutyl isobutyrate belongs to the AAASAE (Aryl Alkyl Alcohol Simple Acid Esters) fragrance structural group, which encompasses esters derived from varying aryl alkyl alcohols combined with different simple carboxylic acids (formate, acetate, propionate, butyrate, isobutyrate, and carbonate) [1]. Within this class, seemingly minor structural modifications—such as substituting the isobutyrate moiety with an acetate group (CAS 68083-58-9) or altering the aryl alkyl backbone (e.g., 3-phenylbutyl isobutyrate, CAS 84642-66-0)—produce measurable differences in molecular weight, boiling point, logP, and hydrolytic stability [2]. These differences directly impact fragrance volatility, tenacity, and formulation compatibility, meaning that generic substitution without empirical verification of the specific ester variant can lead to altered scent profiles, unexpected degradation, or regulatory non-compliance. The quantitative evidence below establishes where this specific compound exhibits verifiable differentiation relative to its closest structural analogs.

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8): Comparative Quantitative Differentiation Evidence


1,3-Dimethyl-3-phenylbutyl isobutyrate vs. Acetate Analog: Boiling Point and Volatility Differentiation

1,3-Dimethyl-3-phenylbutyl isobutyrate exhibits a substantially higher boiling point (324.8°C at 760 mmHg) compared to its acetate analog, 1,3-dimethyl-3-phenylbutyl acetate (CAS 68083-58-9), which has a reported boiling point range of 246–265°C at 1013 hPa [1]. The approximately 60–80°C difference in boiling point translates to lower volatility for the isobutyrate ester, which directly influences fragrance evaporation rate and tenacity in finished formulations [2].

Fragrance chemistry Volatility profiling Formulation stability

1,3-Dimethyl-3-phenylbutyl isobutyrate: Lipophilicity (logP) Differentiation for Formulation Partitioning

The calculated XlogP for 1,3-dimethyl-3-phenylbutyl isobutyrate is 4.8, whereas the measured experimental Log KOW for its acetate analog (CAS 68083-58-9) is 3.55 at 22.4°C [1][2]. This ~1.25 log unit difference corresponds to approximately 18-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the isobutyrate ester [3].

LogP Hydrophobicity Formulation compatibility QSAR

1,3-Dimethyl-3-phenylbutyl isobutyrate vs. 3-Phenylbutyl isobutyrate: Molecular Weight and Structural Bulk Differentiation

1,3-Dimethyl-3-phenylbutyl isobutyrate (C16H24O2, MW 248.36 g/mol) possesses two additional methyl substituents on the alkyl backbone relative to 3-phenylbutyl isobutyrate (C14H20O2, MW 220.31 g/mol; CAS 84642-66-0), resulting in a molecular weight increase of 28.05 g/mol (approximately 12.7% greater mass) [1][2]. This additional steric bulk and increased mass are expected to influence both vapor pressure and fragrance substantivity on substrates [3].

Molecular weight Structural isomer Fragrance substantivity

1,3-Dimethyl-3-phenylbutyl isobutyrate: Class-Level Hydrolytic Stability Advantage Over Acetate Esters

As an isobutyrate ester, 1,3-dimethyl-3-phenylbutyl isobutyrate is expected to exhibit superior hydrolytic stability compared to its acetate analog. The acetate variant (CAS 68083-58-9) demonstrates moderate hydrolysis (half-life ≤30 days) at pH 9 and 50°C, with slow hydrolysis (half-life >30 days) at pH 9 and 20–30°C; at pH 9 and 20°C, the half-life was >1 year with no significant hydrolysis observed [1]. Isobutyrate esters, due to steric hindrance from the branched acyl group, typically exhibit even slower hydrolysis kinetics than their linear or smaller acyl counterparts within the AAASAE class [2].

Hydrolytic stability Formulation shelf-life pH stability AAASAE

1,3-Dimethyl-3-phenylbutyl isobutyrate: Commercially Supplied Alternative to RIFM-Assessed Acetate Analog

While 1,3-dimethyl-3-phenylbutyl acetate (CAS 68083-58-9) has undergone comprehensive RIFM safety assessment across 7 human health endpoints plus environmental assessment and is cleared for use in fragrances with a worldwide volume of 10–100 metric tons per year, 1,3-dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) is commercially available as a synthetic fragrance specialty chemical with comparable structural backbone but differentiated ester functionality [1][2]. The isobutyrate variant represents a commercially viable alternative procurement option for formulators seeking similar fragrance character with modified volatility, substantivity, or stability properties .

Fragrance ingredient procurement Supply chain diversification Specialty chemicals

1,3-Dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8): Evidence-Backed Procurement and Formulation Scenarios


Long-Lasting Fine Fragrance Formulations Requiring Extended Tenacity

Based on the boiling point differential of approximately 60–80°C higher compared to the acetate analog [1], 1,3-dimethyl-3-phenylbutyl isobutyrate is preferentially suited for fine fragrance applications where extended scent tenacity and controlled evaporation are formulation priorities. The higher boiling point (324.8°C at 760 mmHg) and lower vapor pressure translate to reduced volatility, making this ester variant appropriate for base-note or middle-note fragrance construction requiring prolonged scent release on skin or fabric [2].

Emulsion-Based Personal Care Products Requiring Controlled Fragrance Partitioning

The significantly higher lipophilicity (XlogP 4.8 versus Log KOW 3.55 for the acetate analog; approximately 18-fold greater partition coefficient) indicates that 1,3-dimethyl-3-phenylbutyl isobutyrate partitions preferentially into the oil phase of emulsion systems [1]. This property makes it suitable for creams, lotions, and hair conditioners where fragrance deposition onto skin or hair from the oil phase is desired, and where predictable partitioning behavior is required for formulation stability and sensory performance [2].

Aqueous and Higher-pH Formulations Requiring Enhanced Hydrolytic Stability

Based on class-level inference from AAASAE structure-stability relationships, the sterically hindered isobutyrate ester is expected to exhibit slower hydrolysis kinetics than acetate esters, particularly under elevated pH conditions [1]. This makes 1,3-dimethyl-3-phenylbutyl isobutyrate a rational formulation choice for liquid soaps, shampoos, shower gels, and fabric softeners (pH typically 5.5–9.0) where fragrance ingredient stability over product shelf-life is a critical quality parameter [2].

Supply Chain Diversification for AAASAE Fragrance Ester Procurement

For fragrance houses and personal care manufacturers seeking supply chain diversification within the AAASAE structural class, 1,3-dimethyl-3-phenylbutyl isobutyrate (CAS 93981-81-8) represents a commercially available specialty chemical alternative to the more extensively safety-assessed acetate variant (CAS 68083-58-9) [1]. The compound is listed in the Japanese CSCL inventory as a general chemical substance with established manufacturing/import volume (1 to <1,000 metric tons annually as of 2023), confirming active commercial availability [2]. This scenario is particularly relevant when volatility modification or stability enhancement is desired while maintaining the core 1,3-dimethyl-3-phenylbutyl structural backbone [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethyl-3-phenylbutyl isobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.